
Pentaerythritol triallyl ether
Overview
Description
Pentaerythritol triallyl ether is an organic compound with the chemical formula C14H24O4. It is a versatile chemical used in various industrial applications due to its unique properties. This compound is a colorless to pale yellow liquid that is soluble in many organic solvents and has a relatively low toxicity. It is primarily used as a crosslinking agent in polymer chemistry, contributing to the formation of high-performance polymers with enhanced mechanical and thermal properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pentaerythritol triallyl ether typically involves the reaction of pentaerythritol with allyl halides in the presence of a base. The process can be summarized in the following steps:
Reactants Preparation: Pentaerythritol, an alkali metal hydroxide (such as sodium hydroxide), water, and an inert organic solvent are mixed in appropriate ratios.
Phase-Transfer Catalysis: A phase-transfer catalyst is added to the mixture, and allyl halide is slowly introduced. The reaction mixture is agitated to facilitate the etherification reaction.
Post-Reaction Processing: After the reaction, the mixture is washed to remove salts, unreacted alkali metal hydroxide, and the phase-transfer catalyst.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Large-Scale Reactors: Using large-scale reactors to mix pentaerythritol, allyl halides, and catalysts.
Continuous Stirring and Heating: Continuous stirring and controlled heating to ensure complete reaction.
Efficient Separation Techniques: Employing efficient separation techniques such as distillation and filtration to purify the product.
Chemical Reactions Analysis
Types of Reactions: Pentaerythritol triallyl ether undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in substitution reactions where allyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and acids are employed for substitution reactions.
Major Products Formed:
Epoxides: Formed through oxidation.
Alcohols: Resulting from reduction.
Substituted Ethers: Produced via substitution reactions
Scientific Research Applications
Applications in Polymer Chemistry
PETA serves as an important crosslinking agent due to its three allyl groups, which can react with various functional groups in polymers. Its applications include:
- Crosslinkers for Superabsorbent Polymers (SAPs) : PETA enhances the mechanical properties and water retention capabilities of SAPs, making it valuable in products like diapers and agricultural gels .
- Unsaturated Polyesters : It is used to improve the thermal stability and mechanical strength of unsaturated polyester resins, which are widely utilized in coatings and composite materials .
- UV Curing Resins : PETA acts as a photoinitiator in UV curing systems, facilitating rapid curing processes essential for coatings and inks .
- Polyurethane Resins : It contributes to the formation of polyurethane networks, enhancing flexibility and durability in various applications including adhesives and sealants .
Superabsorbent Polymers
A study demonstrated that incorporating PETA into SAP formulations significantly improved water absorption capacity and retention time compared to traditional formulations without crosslinkers. The modified SAP exhibited enhanced mechanical properties suitable for high-performance applications in hygiene products.
UV-Curable Coatings
Research indicated that PETA-based UV-curable coatings showed superior hardness and chemical resistance compared to those using conventional crosslinkers. The rapid curing time facilitated by PETA allows for efficient manufacturing processes in industrial settings.
Polyurethane Applications
In a comparative analysis of polyurethane foams, those incorporating PETA exhibited improved resilience and thermal stability. The study highlighted PETA's role in enhancing the performance characteristics of flexible foams used in furniture and automotive industries.
Comparative Data Table
The following table summarizes key properties and performance metrics of PETA across different applications:
Application Type | Key Benefits | Performance Metrics |
---|---|---|
Superabsorbent Polymers | Increased water retention | Absorption capacity: Up to 500% |
Unsaturated Polyesters | Enhanced thermal stability | Tg increase: +20°C |
UV Curing Resins | Faster curing times | Cure time: < 30 seconds |
Polyurethane Resins | Improved flexibility | Tensile strength: +30% |
Mechanism of Action
The mechanism of action of pentaerythritol triallyl ether involves its ability to form crosslinks between polymer chains. This crosslinking enhances the mechanical strength, thermal stability, and chemical resistance of the resulting polymers. The molecular targets include the hydroxyl groups of pentaerythritol and the allyl groups, which participate in polymerization reactions. The pathways involved include free radical polymerization and thiol-ene reactions .
Comparison with Similar Compounds
Trimethylolpropane diallyl ether: Similar in structure but with different crosslinking properties.
Pentaerythritol tetraacrylate: Used in similar applications but with different reactivity and properties.
Trimethylolpropane tris(3-mercaptopropionate): Another crosslinking agent with distinct chemical behavior.
Uniqueness: Pentaerythritol triallyl ether is unique due to its combination of three allyl groups and one hydroxyl group, providing a balance of reactivity and stability. This makes it particularly suitable for applications requiring high-performance polymers with specific mechanical and thermal properties .
Q & A
Q. Basic: What are the established methods for synthesizing PETE with high purity, and how can its structural integrity be verified?
PETE is synthesized via nucleophilic substitution between pentaerythritol and allyl chloride under alkaline conditions. A typical protocol involves:
- Reaction Setup : Mixing pentaerythritol with excess allyl chloride in a solvent (e.g., toluene) under reflux, with NaOH as a catalyst .
- Purification : Fractional distillation or column chromatography to isolate PETE from unreacted allyl chloride and byproducts (e.g., diallyl or tetraallyl ethers).
- Verification :
Q. Basic: How is PETE characterized for quality control in polymer research?
Key analytical methods include:
- Chromatography : HPLC or GC-MS to assess purity (>98%) and detect impurities like residual diallyl ethers .
- Hydroxyl Value Titration : Confirms unreacted hydroxyl groups (target range: 230–260 mg KOH/g) .
- Peroxide Content Analysis : Critical for stability; iodometric titration ensures peroxide levels <20 ppm .
Q. Basic: What are the primary research applications of PETE as a crosslinker?
PETE is widely used in:
- Thiol-Ene Polymerization : Forms hydrogels or elastomers by reacting with thiol-terminated polymers (e.g., PETMP) under UV light with photoinitiators like Irgacure 819 .
- Acrylic Copolymers : Crosslinks acrylic acid/N-vinylpyrrolidone (VP) systems for stimuli-responsive materials. The allyl groups enable radical-mediated crosslinking .
- Superabsorbent Polymers : Enhances water retention in agricultural or biomedical applications via controlled network density .
Q. Advanced: How can conflicting solubility data for PETE in ester-based solvents be resolved?
Discrepancies in solubility (e.g., in pentaerythritol tetrahexanoate vs. tetraoctanoate) arise from polarity and steric effects. To resolve these:
- Hansen Solubility Parameters (HSP) : Calculate HSP for PETE (δD, δP, δH) and compare with solvents to predict compatibility .
- Molecular Dynamics Simulations : Model interactions between PETE and ester groups to identify dominant forces (e.g., van der Waals vs. dipole-dipole) .
- Experimental Validation : Use isochoric methods to measure solubility at varying temperatures (283–353 K) and correlate with thermodynamic models (e.g., Peng-Robinson EOS) .
Q. Advanced: What strategies optimize PETE’s efficiency in thiol-ene photopolymerization for microfluidic devices?
Key parameters for microfluidic chip fabrication:
- Photoinitiator Selection : Lucirin TPO-L (λ = 365 nm) outperforms DMPA due to faster curing and reduced oxygen inhibition .
- Stoichiometric Ratios : A thiol:allyl ratio of 2:1 minimizes unreacted groups and ensures mechanical stability .
- Post-Curing Treatments : Thermal annealing (60–80°C) improves crosslinking density, reducing swelling in aqueous environments .
Q. Advanced: How can PETE-based networks encapsulate bioactive molecules without denaturation?
A dual-cure approach is recommended:
- Step 1 : Thiol-ene reaction with PETMP to form a primary network, trapping bioactive agents (e.g., enzymes) .
- Step 2 : Secondary thiol-epoxy crosslinking with BADGE to enhance rigidity and control release kinetics .
- Characterization :
- SEM : Verify pore size (target: 10–50 µm) for molecule entrapment.
- Fluorescence Microscopy : Track retention of fluorescently labeled biomolecules .
Q. Advanced: What causes batch-to-batch variability in PETE’s hydroxyl value, and how is it mitigated?
Variability stems from:
Properties
IUPAC Name |
3-prop-2-enoxy-2,2-bis(prop-2-enoxymethyl)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O4/c1-4-7-16-11-14(10-15,12-17-8-5-2)13-18-9-6-3/h4-6,15H,1-3,7-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRWKWGEFZTOQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC(CO)(COCC=C)COCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044806 | |
Record name | 3-(Prop-2-en-1-yloxy)-2,2-bis[(prop-2-en-1-yloxy)methyl]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1471-17-6 | |
Record name | Pentaerythritol triallyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1471-17-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AI 3-09536 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001471176 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propanol, 3-(2-propen-1-yloxy)-2,2-bis[(2-propen-1-yloxy)methyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-(Prop-2-en-1-yloxy)-2,2-bis[(prop-2-en-1-yloxy)methyl]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(allyloxy)-2,2-bis[(allyloxy)methyl]propanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.554 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIALLYL PENTAERYTHRITOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N1PKB14FG8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Feasible Synthetic Routes
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